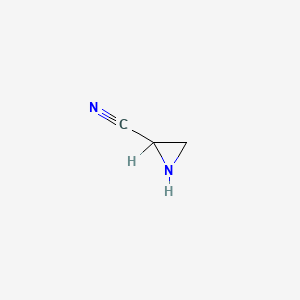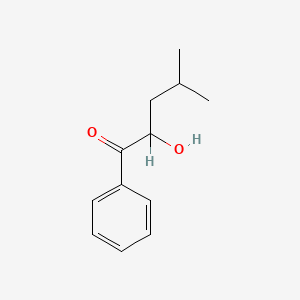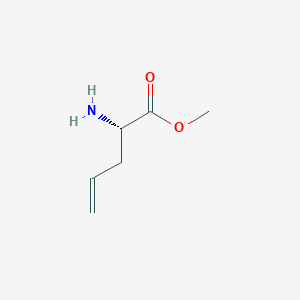
(S)-2-Amino-pent-4-enoic acid methyl ester
Descripción general
Descripción
Fatty acid methyl esters (FAMEs) are derived from carboxylic acids by a process called transesterification . They are commonly produced from vegetable oils and animal fats . FAMEs are widely used in biodiesel production due to their renewable nature and biodegradability .
Synthesis Analysis
The synthesis of FAMEs typically involves the reaction of a carboxylic acid with an alcohol (like methanol) in the presence of a catalyst . This process is known as esterification .Molecular Structure Analysis
FAMEs have a characteristic structure consisting of a long hydrocarbon chain attached to a carbonyl group . The length and saturation of the hydrocarbon chain can vary, leading to a wide variety of FAMEs .Chemical Reactions Analysis
FAMEs can undergo various chemical reactions, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation . The specific reactions a FAME undergoes can depend on its structure .Physical And Chemical Properties Analysis
FAMEs have a range of physical and chemical properties that depend on their specific structures . For example, they can vary in terms of their melting points, boiling points, and solubilities .Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Amino Acids
The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, such as (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, by diastereoselective alkylation in the presence of LDA at low temperatures. This process involves alkylation of imines derived from glycine or alanine esters with halogenated compounds, followed by deprotection steps, highlighting its role in creating structurally complex amino acids with potential pharmaceutical applications (Laue et al., 2000).
Synthesis of Unusual Amino Acids
(S)-2-Amino-pent-4-enoic acid methyl ester served as a precursor in the acyclic stereocontrolled synthesis of (−)-detoxinine, an unusual amino acid. This process involved an allylic oxidation followed by chelation controlled aldol condensation and pyrrolidine ring formation, demonstrating the compound's utility in synthesizing rare amino acids for research and development purposes (Ohfune & Nishio, 1984).
Antiviral Activity
A novel compound derived from (S)-2-Amino-pent-4-enoic acid methyl ester showed potent, irreversible inhibition of human rhinovirus (HRV) 3C protease, demonstrating significant antiviral activity across various HRV serotypes and related picornaviruses. This research underlines the compound's potential as a lead structure for developing new antiviral drugs (Patick et al., 2005).
Synthesis of Epoxy Amino Acids
Derivatives of 2-amino-4-pentenoic acid (allylglycine), closely related to (S)-2-Amino-pent-4-enoic acid methyl ester, were used to synthesize epoxy amino acids. These derivatives underwent epoxidation and intramolecular cyclization to form four stereoisomers of 4-hydroxyproline derivatives, showcasing versatile applications in organic synthesis and potential pharmaceutical implications (Krishnamurthy et al., 2014).
Polymerization Applications
Trans-2,5-dihydroxy-3-pentenoic acid methyl ester, a compound related to (S)-2-Amino-pent-4-enoic acid methyl ester, was synthesized from pentoses using tin-containing silicates. This product was co-polymerized with ethyl 6-hydroxyhexanoate to yield a novel polyester with functional groups originating from the ester, illustrating the compound's application in creating new materials with potential industrial and biomedical uses (Elliot et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-aminopent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZRHILTYGZQL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348998 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-pent-4-enoic acid methyl ester | |
CAS RN |
50299-15-5 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)
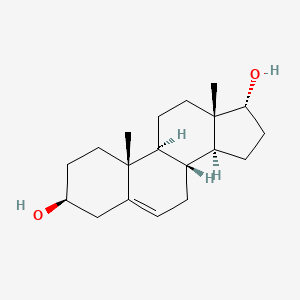



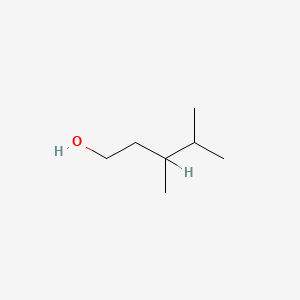
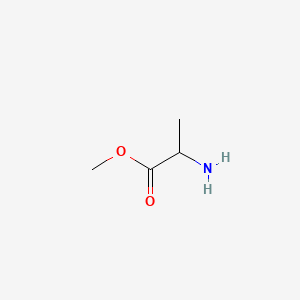
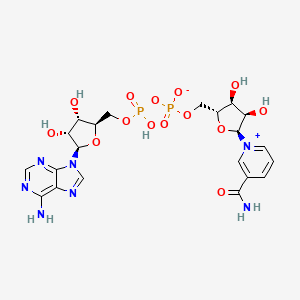
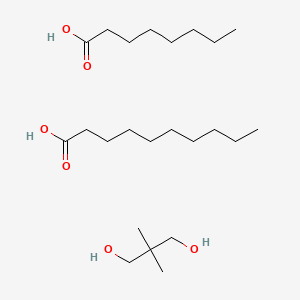
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)

